molecular formula C14H18N4O3 B2635254 N-TERT-BUTYL-3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDINE-1-CARBOXAMIDE CAS No. 1428379-15-0

N-TERT-BUTYL-3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDINE-1-CARBOXAMIDE

Cat. No.: B2635254
CAS No.: 1428379-15-0
M. Wt: 290.323
InChI Key: FSXCPXWKSVOWAE-UHFFFAOYSA-N
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Description

N-TERT-BUTYL-3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDINE-1-CARBOXAMIDE is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two privileged pharmacophores: a 1,2,4-oxadiazole ring and an azetidine scaffold. The 1,2,4-oxadiazole moiety is a well-known bioisostere for ester and amide functionalities, often employed to improve metabolic stability and pharmacokinetic properties of lead compounds . This heterocyclic system is frequently explored for developing compounds with diverse biological activities . The azetidine ring, a four-membered nitrogen heterocycle, is a key structural feature in modern medicinal chemistry, valued for its contribution to molecular geometry and potential for enhancing metabolic stability and solubility. This compound is presented as a key intermediate for researchers working in hit-to-lead optimization and the synthesis of novel bioactive molecules. Its defined stereochemistry and high purity make it suitable for constructing more complex chemical entities, investigating structure-activity relationships (SAR), and screening for new pharmacological activities. The integration of the furan and 1,2,4-oxadiazole rings within a single molecular framework suggests potential for applications in developing anticancer, antibacterial, and cytotoxic agents, as similar structural motifs are actively investigated in these fields . Furthermore, the azetidine core is a cornerstone in the synthesis of β-lactam antibiotics and other nitrogen-containing bioactive compounds . This chemical is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-tert-butyl-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-14(2,3)16-13(19)18-7-9(8-18)12-15-11(17-21-12)10-5-4-6-20-10/h4-6,9H,7-8H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXCPXWKSVOWAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CC(C1)C2=NC(=NO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-TERT-BUTYL-3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDINE-1-CARBOXAMIDE typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed by the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Construction of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors such as β-amino alcohols.

    Coupling Reactions: The final step involves coupling the furan, oxadiazole, and azetidine rings under suitable conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The furan ring in the compound can undergo oxidation reactions to form furanones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted azetidines.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Biology and Medicine:

    Drug Development: The compound’s structure suggests potential biological activity, making it a candidate for drug development.

    Biochemical Research: It can be used to study enzyme interactions and molecular pathways.

Industry:

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-TERT-BUTYL-3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDINE-1-CARBOXAMIDE exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and oxadiazole rings can participate in hydrogen bonding and π-π interactions, while the azetidine ring can provide steric hindrance, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

A critical comparison with structurally analogous compounds reveals key differences in heterocyclic cores, substituents, and physicochemical properties. Below, we analyze a closely related compound from the literature and contrast it with the target molecule.

Structural and Functional Contrasts

The compound N-tert-butyl-3-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide (hereafter referred to as Compound A ) shares the N-tert-butyl carboxamide group but diverges in its heterocyclic framework and substitution pattern .

Feature Target Compound Compound A
Core Heterocycle 1,2,4-Oxadiazole fused to azetidine 1,2,4-Triazole (4,5-dihydro-1H-1,2,4-triazol-5-one)
Substituents Furan-2-yl at oxadiazole C3; no additional alkyl groups Isopropyl at triazole C3; methyl at triazole C4
Electron Distribution Oxadiazole: electron-deficient, planar Triazole: partially aromatic, with keto group at C5
Hydrogen Bonding Oxadiazole acts as H-bond acceptor Triazole keto group enables H-bond donor/acceptor duality
Lipophilicity Moderate (furan contributes π-electrons) High (isopropyl and methyl enhance hydrophobicity)

Implications of Structural Differences

  • Bioactivity: The oxadiazole core in the target compound is electron-deficient, favoring interactions with electron-rich biological targets (e.g., enzymes with cationic or π-rich binding pockets).
  • Steric Effects: The azetidine ring in the target compound imposes conformational rigidity, which could improve selectivity but reduce metabolic stability.
  • Substituent Impact : The furan-2-yl group in the target compound introduces aromaticity and planar geometry, favoring π-π stacking. Compound A’s isopropyl and methyl groups enhance steric bulk and lipophilicity, likely improving membrane permeability but reducing water solubility.

Research Findings and Gaps

  • Synthetic Accessibility : The oxadiazole-azetidine scaffold in the target compound requires multi-step synthesis involving cyclization and coupling reactions. Compound A’s triazole derivatives are often synthesized via simpler cyclocondensation routes .
  • Further research is needed to quantify the target compound’s pharmacological profile.

Biological Activity

N-tert-butyl-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure consisting of an azetidine ring substituted with a tert-butyl group and an oxadiazole moiety linked to a furan ring. The synthesis typically involves multi-step organic reactions, including the formation of the oxadiazole ring through cyclization reactions and the introduction of the furan and azetidine groups.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations against various cancer cell lines have shown promising results:

  • Cytotoxicity : The compound demonstrated significant cytotoxic effects against human leukemia cell lines (CEM-13 and U-937) with GI50 values in sub-micromolar concentrations. Notably, it exhibited greater cytotoxicity than doxorubicin in certain assays .
    Cell LineGI50 (µM)Comparison with Doxorubicin
    CEM-13<0.5More effective
    U-937<0.5More effective
    MCF-70.65Less effective
    MDA-MB-2312.41Less effective

The mechanism by which N-tert-butyl-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidine induces apoptosis in cancer cells involves several pathways:

  • Apoptosis Induction : Flow cytometry assays indicated that the compound effectively induces apoptosis in MCF-7 and MDA-MB-231 cells in a dose-dependent manner .
  • Protein Expression Modulation : Western blot analysis revealed an increase in p53 expression and caspase-3 cleavage in treated cells, suggesting that the compound activates apoptotic pathways through these key proteins .
  • Molecular Docking Studies : Computational studies suggested strong hydrophobic interactions between the compound and target proteins, indicating potential binding affinities similar to established drugs like Tamoxifen .

Case Studies

Several case studies have been conducted to assess the biological activity of related compounds within the same class as N-tert-butyl-3-[3-(furan-2-yil)-1,2,4-oxadiazol-5-yil]azetidine:

  • Study on Oxadiazole Derivatives : A study investigated various oxadiazole derivatives, revealing that modifications to the structure can significantly enhance biological potency. Compounds with similar furan and oxadiazole components showed IC50 values as low as 10 nM against HDAC enzymes .
  • Comparative Analysis : In comparative analyses with other known anticancer agents, derivatives containing the oxadiazole core exhibited superior activity against multiple cancer cell lines compared to traditional chemotherapeutics .

Q & A

Q. What are the key synthetic strategies for constructing the oxadiazole and azetidine moieties in this compound?

  • Methodological Answer : The synthesis involves multi-step reactions, with oxadiazole formation as a critical step. Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or DCC) is commonly used for oxadiazole rings. Azetidine rings can be synthesized via [2+2] cycloaddition or ring-opening of β-lactams. Post-functionalization (e.g., coupling reactions) introduces the furan and carboxamide groups. Reaction optimization (temperature, solvent polarity) is crucial to avoid side products like over-oxidized intermediates .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the oxadiazole and azetidine rings. For example, oxadiazole protons appear as singlets in the 8.5–9.5 ppm range .
  • Mass Spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns (e.g., chlorine or bromine adducts).
  • X-ray Crystallography : Resolves stereochemical ambiguities in the azetidine moiety.
  • HPLC-PDA : Assesses purity (>95% is typical for biological assays) .

Q. How does the tert-butyl group influence the compound’s physicochemical properties?

  • Methodological Answer : The tert-butyl group enhances lipophilicity (logP ↑ by ~1.5 units) and metabolic stability by sterically shielding reactive sites. Solubility can be tested via shake-flask methods in PBS (pH 7.4) or simulated gastric fluid. Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation under storage conditions .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield and scalability?

  • Methodological Answer : Use fractional factorial designs to screen critical variables (e.g., reaction time, catalyst loading). Response Surface Methodology (RSM) identifies optimal conditions. For example:
VariableRangeOptimal Value
Temperature80–120°C110°C
SolventDMF, THF, DCMDMF
Catalyst5–15 mol%10 mol%
Central Composite Designs (CCD) reduce experiments by 40% while maintaining predictive accuracy .

Q. What computational tools are effective for predicting biological interactions of this compound?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Screens binding affinity to targets (e.g., kinases or GPCRs). Validate with MD simulations (GROMACS) to assess binding stability over 100 ns.
  • QSAR Models : Use descriptors like topological polar surface area (TPSA) and H-bond acceptors to predict ADMET properties.
  • DFT Calculations (Gaussian) : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends .

Q. How to address discrepancies between theoretical predictions and experimental bioactivity data?

  • Methodological Answer :
  • Hypothesis Testing : If docking predicts high affinity but in vitro assays show low activity, check for false positives (e.g., compound aggregation) via dynamic light scattering.
  • Metabolite Profiling (LC-MS/MS) : Identify off-target interactions or rapid metabolic clearance.
  • Free Energy Perturbation (FEP) : Refine binding affinity predictions by simulating protein-ligand conformational changes .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • CRISPR-Cas9 Knockout Models : Confirm target specificity by comparing activity in wild-type vs. gene-edited cell lines.
  • SPR/BLI Assays : Measure real-time binding kinetics (ka, kd) to purified targets.
  • Transcriptomics (RNA-seq) : Identify downstream pathways affected by treatment. For example, a 2-fold change in apoptosis-related genes (e.g., BAX/BCL-2 ratio) confirms pro-death activity .

Data Contradiction Analysis

Q. How to resolve inconsistent results in stability studies across different laboratories?

  • Methodological Answer :
  • Inter-lab Harmonization : Standardize protocols (e.g., USP <711> for dissolution testing).
  • Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify degradation pathways (e.g., oxadiazole ring hydrolysis).
  • Collaborative Trials : Use blinded samples to assess inter-operator variability. Statistical tools like ANOVA (p < 0.05) quantify significance .

Comparative Studies

Q. How does this compound compare to analogs with substituted oxadiazoles or azetidines?

  • Methodological Answer :
  • SAR Analysis : Replace the furan with thiophene or phenyl groups to assess electronic effects. For example, furan’s electron-rich nature may enhance π-π stacking vs. thiophene’s lipophilicity.
  • Thermodynamic Solubility : Compare solubility in PEG-400/water mixtures. A 20% decrease in solubility with bulkier substituents indicates steric hindrance .

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